molecular formula C23H18O2 B14354517 2,2-Dibenzyl-1H-indene-1,3(2H)-dione CAS No. 91158-87-1

2,2-Dibenzyl-1H-indene-1,3(2H)-dione

Cat. No.: B14354517
CAS No.: 91158-87-1
M. Wt: 326.4 g/mol
InChI Key: FYESNPYBYLGXGT-UHFFFAOYSA-N
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Description

2,2-Dibenzyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their fused ring structure, which includes a benzene ring fused to a cyclopentene ring. The dibenzyl substitution at the 2,2-positions adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibenzyl-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: Benzyl chloride and indene are common starting materials.

    Reaction Conditions: The reaction may involve Friedel-Crafts alkylation, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The product is usually purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques might be employed.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibenzyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2,2-Dibenzyl-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The dibenzyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1H-indene-1,3(2H)-dione: Similar structure but with phenyl groups instead of benzyl.

    2,2-Dimethyl-1H-indene-1,3(2H)-dione: Methyl groups instead of benzyl.

    1,3-Indandione: Lacks the dibenzyl substitution.

Properties

CAS No.

91158-87-1

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

2,2-dibenzylindene-1,3-dione

InChI

InChI=1S/C23H18O2/c24-21-19-13-7-8-14-20(19)22(25)23(21,15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

FYESNPYBYLGXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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